molecular formula C22H17N3O5S B11587251 1-(3,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11587251
M. Wt: 435.5 g/mol
InChI Key: WJYJOLSNDUGWKA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups, including methoxyphenyl, thiadiazolyl, and dihydrochromeno pyrrole

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the intermediate.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting the intermediate with thiosemicarbazide under specific conditions.

    Cyclization to Form the Dihydrochromeno Pyrrole Ring: The final step involves the cyclization of the intermediate to form the dihydrochromeno pyrrole ring, resulting in the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H17N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O5S/c1-11-23-24-22(31-11)25-18(12-8-9-15(28-2)16(10-12)29-3)17-19(26)13-6-4-5-7-14(13)30-20(17)21(25)27/h4-10,18H,1-3H3

InChI Key

WJYJOLSNDUGWKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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